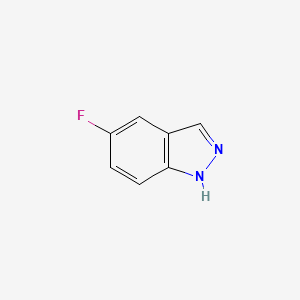

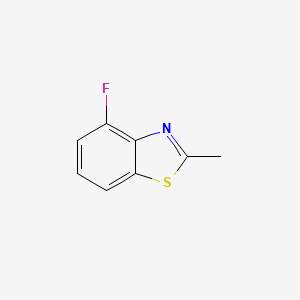

4-Fluoro-2-methylbenzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-2-methylbenzothiazole is a chemical compound utilized in diverse scientific research . Its unique properties make it valuable for studying reactions and synthesizing new compounds .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Fluoro-2-methylbenzothiazole, is achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methylbenzothiazole is C8H6FNS . It’s a heterocyclic compound with a benzene ring and a thiazole ring .Chemical Reactions Analysis

Benzothiazole and its derivatives, including 4-Fluoro-2-methylbenzothiazole, can be used to construct fluorescent probes. The mechanism of these probes in detecting analytes includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .Applications De Recherche Scientifique

Synthesis and Cancer Imaging

- PET Cancer Imaging Agents : Fluorinated 2-arylbenzothiazoles, including derivatives of 4-Fluoro-2-methylbenzothiazole, show promise as PET cancer imaging agents. They are potent and selective against various cancer cell lines and can be used to image tyrosine kinase in cancers (Wang et al., 2006).

Antitumor Properties

- Selective Antitumor Activity : Fluorinated benzothiazoles, like 4-Fluoro-2-methylbenzothiazole, exhibit potent and selective antitumor properties. They are effective against breast, lung, and colon cancer cell lines (Bradshaw et al., 2002).

- Synthesis and Biological Properties : The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, including 4-Fluoro-2-methylbenzothiazole, has been optimized for antitumor applications. These compounds show potent cytotoxic activity in vitro against sensitive human breast cancer cell lines (Hutchinson et al., 2001).

Thermochemical Studies

- Energetic Studies : An energetic study of derivatives, including 5-fluoro-2-methylbenzothiazole, has been conducted using calorimetric techniques and computational calculations, providing insights into their thermochemical properties (Silva et al., 2018).

Fluorometric Detection

- Detection of Aliphatic Thiols : A method for detecting aliphatic thiols using fluorometric high-performance liquid chromatography and pre-column derivatization with benzothiazole derivatives has been developed (Haj-Yehia & Benet, 2004).

Pharmaceutical Properties

- Amino Acid Prodrugs : Water-soluble L-lysyl- and L-alanyl-amide prodrugs of 2-(4-aminophenyl)benzothiazoles, which include fluorinated derivatives, have been synthesized to improve their pharmaceutical properties (Hutchinson et al., 2002).

Anticancer Agents Development

- Novel Aminothiazole-Paeonol Derivatives : Research on aminothiazole-paeonol derivatives, including fluorinated compounds, shows potential for developing anticancer agents, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBYTBBEILWUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylbenzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)